(1E)-4-oxobut-1-ene-1,2,4-tricarboxylate
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Overview
Description
(1E)-4-oxobut-1-ene-1,2,4-tricarboxylate is trianion of (1E)-4-oxobut-1-ene-1,2,4-tricarboxylic acid arising from deprotonation of all three carboxylic acid groups. It is a conjugate base of a (1E)-4-oxobut-1-ene-1,2,4-tricarboxylic acid.
Scientific Research Applications
Synthesis and Chemistry
Building Blocks in Synthesis
Derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid, closely related to (1E)-4-oxobut-1-ene-1,2,4-tricarboxylate, serve as building blocks in synthesizing biologically active compounds. An efficient synthesis protocol using microwave assistance and ytterbium triflate catalyst has been developed, yielding these acids from various (hetero)aromatic ketones and glyoxylic acid (Tolstoluzhsky et al., 2008).
Molecular Structure Studies
The structure of N-Phenylmaleamic acid, a derivative of 4-oxobut-2-enoic acid, has been studied, revealing planar molecules stabilized by intramolecular hydrogen bonds (Lo & Ng, 2009).
Biological Activities
Hemostatic Activity
Certain 4-aryl-2-(4-arylamino)-1-(piperazin-1-yl)but-2-ene-1,4-diones and 2-{[2-(3-R-adamantan-1-yl)-2-oxoethylidene]hydrazinyl}-4-(het)aryl-4-oxobut-2-enoic acids have been synthesized and found to exhibit high hemostatic activity and low acute toxicity (Pulina et al., 2017).
Antimicrobial Activity
Methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates and their silver salts have been synthesized and studied for antimicrobial activity (Gein et al., 2020).
Material Science
- Complexes with Transition Metal Ions: Complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with various metal ions like Mn(II), Co(II), Ni(II), and others have been synthesized, characterized, and studied for their thermal and magnetic properties (Ferenc et al., 2017).
Catalysis
- Catalyst for Biodiesel Formation: Novel triorganotin(IV) complexes have been synthesized as potential catalysts for biodiesel production. These complexes showed effective catalytic performance in the transesterification of corn oil with methanol (Zubair et al., 2019).
Properties
Molecular Formula |
C7H3O7-3 |
---|---|
Molecular Weight |
199.09 g/mol |
IUPAC Name |
(E)-4-oxobut-1-ene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C7H6O7/c8-4(7(13)14)1-3(6(11)12)2-5(9)10/h2H,1H2,(H,9,10)(H,11,12)(H,13,14)/p-3/b3-2+ |
InChI Key |
ODTDYYZJDQGKQT-NSCUHMNNSA-K |
Isomeric SMILES |
C(/C(=C\C(=O)[O-])/C(=O)[O-])C(=O)C(=O)[O-] |
Canonical SMILES |
C(C(=CC(=O)[O-])C(=O)[O-])C(=O)C(=O)[O-] |
Synonyms |
3-carboxy-5-oxo-2-hexenedioic acid 4-oxalmesaconic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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